molecular formula C12H9ClN2 B2489942 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole CAS No. 1178712-99-6

4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole

Cat. No. B2489942
CAS RN: 1178712-99-6
M. Wt: 216.67
InChI Key: NJXXCKTYOFJEGW-UHFFFAOYSA-N
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Description

Pyrazole derivatives are recognized for their structural diversity and significance in pharmaceutical and agrochemical industries due to their biological activities. The molecule "4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole" belongs to this class, suggesting potential interest in its synthesis, structure, and properties for various applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and condensation with hydrazines. For example, a method involving cyclization of chalcone-like heteroanalogues with hydrazines under sonication conditions has been reported to yield pyrazole derivatives efficiently, highlighting the versatility of methods available for pyrazole synthesis (Trilleras et al., 2013).

Molecular Structure Analysis

Molecular structure determination through X-ray diffraction and spectroscopic methods is crucial for understanding pyrazole derivatives' chemical nature. For instance, the crystal structure analysis of pyrazole derivatives has revealed details about their molecular geometry, confirming the presence of specific functional groups and their arrangements (K. L. Jyothi et al., 2017).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their reactive nature. For instance, the oxidation of pyrazolines to pyrazoles using novel reagents under mild conditions has been explored, demonstrating the chemical versatility of this class (Zolfigol et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility and crystallization behavior, of pyrazole derivatives, can be significantly influenced by their molecular structure. The packing in the solid state and solubility in organic solvents are determined by intermolecular interactions, such as CH-π and hydrogen bonding (D. Reger et al., 2003).

Chemical Properties Analysis

DFT studies and vibrational spectroscopy provide insights into the chemical properties, including electronic structures and potential reactive sites of pyrazole derivatives. These studies help in understanding the electron distribution, molecular orbitals, and potential for chemical reactivity and interactions with biological targets (Jayasudha et al., 2020).

Scientific Research Applications

Synthesis of Derivatives

The compound 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole is a significant intermediate in synthesizing various biologically active compounds. A notable example of its derivative synthesis is the creation of 3-phenyl-1H-pyrazole derivatives. These derivatives are synthesized from acetophenone and hydrazine, involving Knoevenagel condensation and cyclization reactions. The process yields approximately 80% and is optimized for industrial production. Notably, these derivatives play a crucial role in cancer therapy as small molecule inhibitors, offering selective treatment with minimal side effects compared to traditional chemotherapy (Liu, Xu, & Xiong, 2017).

Molecular Docking and Quantum Chemical Calculations

The derivatives of 1-phenyl-1H-pyrazole, including those similar to 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole, are subject to molecular docking and quantum chemical calculations. These studies aim to understand the molecular structure, spectroscopic data, and biological effects. Such analyses are crucial for predicting molecular docking results and understanding the potential biological applications of these compounds (Viji et al., 2020).

Structural Characterization

Structural characterization of pyrazole derivatives includes X-ray crystal structure determination. This characterization is essential for understanding the molecular arrangements and potential applications of these derivatives. For example, the structural characterization of N-substituted pyrazolines provides insights into their potential applications in various fields (Loh et al., 2013).

Antimicrobial Studies

Some derivatives of 1-phenyl-1H-pyrazole exhibit antimicrobial properties. For instance, the synthesis and antimicrobial studies of certain derivatives, like 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, showcase their potential in combating microbial infections. These studies involve spectral and single crystal X-ray diffraction studies to confirm the structure and efficacy of the compounds (Prabhudeva et al., 2017).

Mechanism of Action

The mechanism of action of “4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole” is not known. Pyrazole compounds are often used in medicinal chemistry due to their diverse biological activities, but the specific mechanism would depend on the exact compound and its biological target .

Safety and Hazards

The safety and hazards associated with “4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole” are not known. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on “4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole” could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

4-(3-chloroprop-1-ynyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12/h1-3,6-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXXCKTYOFJEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C#CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1h-pyrazole

CAS RN

1178712-99-6
Record name 4-(3-chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole
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